molecular formula C12H15NO4 B3004877 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide CAS No. 1181533-47-0

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide

Cat. No.: B3004877
CAS No.: 1181533-47-0
M. Wt: 237.255
InChI Key: SSMUIPUMARGLES-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is an organic compound that features a benzodioxin ring fused with an ethoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxyacetamide group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is a compound derived from the benzodioxole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of 2,3-dihydrobenzo[1,4]-dioxin-6-amine : This is achieved by reacting appropriate precursors under alkaline conditions.
  • Formation of N-Ethoxyacetamide : The amine is then reacted with ethyl chloroacetate to yield the target compound through acylation reactions.

The detailed synthetic pathway includes various intermediates and can be monitored using techniques like thin-layer chromatography (TLC) to ensure purity and yield.

Enzymatic Inhibition

Recent studies have focused on the compound's potential as an inhibitor of key enzymes involved in metabolic disorders:

  • Acetylcholinesterase Inhibition : This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. In vitro assays indicated that this compound exhibits significant inhibitory activity against acetylcholinesterase, suggesting its potential as a therapeutic agent for cognitive enhancement or neuroprotection .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties by assessing its effects on α-glucosidase activity. Inhibition of this enzyme can delay carbohydrate absorption and help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM). The results showed promising inhibitory effects, indicating its potential role in diabetes management .

Toxicity Assessment

In toxicity studies, the compound demonstrated a favorable safety profile. It was tested on human peripheral blood mononuclear cells and exhibited no cytotoxic effects even at high concentrations (up to 5200 μM), which suggests a good therapeutic window for further development .

Case Studies

Several case studies highlight the biological activity of related compounds within the benzodioxole family:

  • Larvicidal Activity : A study evaluated the larvicidal effects of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. Compounds similar to this compound showed varying degrees of effectiveness in inhibiting larval development .
  • Antioxidant Properties : Related compounds have been shown to possess antioxidant properties, which may contribute to their overall biological efficacy and potential in treating oxidative stress-related conditions .

Data Summary

Compound Biological Activity IC50 Values Toxicity Level
This compoundAcetylcholinesterase InhibitorTBDNon-toxic up to 5200 μM
Benzodioxole DerivativeLarvicidal against Aedes aegyptiLC50 = 28.9 μMMild behavioral effects in mice
Related CompoundAntioxidant ActivityTBDNon-cytotoxic at ≤20 μM

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-13-12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUIPUMARGLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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